4-O-Acetyl-3,6-di-O-benzoyl-D-glucal
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Description
4-O-Acetyl-3,6-di-O-benzyl-D-glucal is a chemosynthetic compound that finds its application in the intricate research and development of a myriad of pharmacotherapeutic compounds exclusively designed to assail afflictions encompassing cancer, diabetes, and inflammation . It is an important building block for both solution and solid-phase synthesis of oligosaccharides .
Synthesis Analysis
The compound is a pivotal building block for both solution and solid-phase synthesis of oligosaccharides . Glycosyl halides, variously substituted with ether, acetal, or ester protecting groups, were converted to the corresponding glycals in high yield by reaction with (Cp2TiCl)2 . A glycosyl chloride was less reactive than the analogous bromide .Molecular Structure Analysis
The empirical formula of 4-O-Acetyl-3,6-di-O-benzyl-D-glucal is C22H24O5 . The molecular weight is 368.43 . The SMILES string and InChI key provide more detailed information about its molecular structure .Chemical Reactions Analysis
The formation of 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose was observed in the gold (I)-catalyzed glycosidation of peracetyl glucopyranosyl ortho-hexynylbenzoate . Experiments with substrates bearing deuterium labeled 2-O-acetyl or 4-O-acetyl groups indicated that the orthoacetate was derived from the 4-O-acetyl group, which provided direct evidence for the remote participation of the 4-O-acyl group in glycosylation .Physical and Chemical Properties Analysis
The compound has an optical activity of [α]25/D +7°, c = 1.5 in chloroform . It has a molecular weight of 368.43 .Mechanism of Action
Future Directions
The compound is a pivotal chemosynthetic compound finding its application in the intricate research and development of a myriad of pharmacotherapeutic compounds . This suggests that it may continue to be a valuable resource in the development of new treatments for diseases such as cancer, diabetes, and inflammation.
Properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-4-benzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-15(23)28-20-18(29-22(25)17-10-6-3-7-11-17)12-13-26-19(20)14-27-21(24)16-8-4-2-5-9-16/h2-13,18-20H,14H2,1H3/t18-,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIQXXWSKVCPLQ-AQNXPRMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=COC1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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